(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines an indole moiety with a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the pyrimidine trione core. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-(butan-2-yl)-1H-indole with appropriate reagents to introduce the desired substituents.
Synthesis of the Pyrimidine Trione Core: This step involves the cyclization of suitable precursors to form the pyrimidine trione structure.
Coupling Reaction: The final step involves the coupling of the indole derivative with the pyrimidine trione core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a similar indole moiety but different functional groups.
Perfluoroalkyl-rhodium and iridium complexes: Compounds with similar reactivity but different metal centers.
Uniqueness
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of an indole moiety and a pyrimidine trione core, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(5E)-5-[(1-butan-2-ylindol-3-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20FN3O3/c1-3-14(2)26-13-15(18-6-4-5-7-20(18)26)12-19-21(28)25-23(30)27(22(19)29)17-10-8-16(24)9-11-17/h4-14H,3H2,1-2H3,(H,25,28,30)/b19-12+ |
InChI Key |
ZCJNBJASVDSGDD-XDHOZWIPSA-N |
Isomeric SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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